2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol
Overview
Description
2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-Di-tert-butylphenol and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the imino group.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Catalysts: Industrial catalysts are employed to enhance the reaction rate and yield.
Purification: Advanced purification techniques such as distillation and chromatography are used to ensure the product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenolic group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amines and related derivatives.
Substitution Products: Halogenated or nitrated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Widely used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic group donates hydrogen atoms to neutralize free radicals, while the imino group stabilizes the resulting radicals, making the compound highly effective in preventing oxidation.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the imino group.
Butylated hydroxytoluene: A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of the imino group.
Uniqueness: 2,6-Di-tert-butyl-4-(((2,2,6,6-tetramethylpiperidin-4-yl)imino)methyl)phenol is unique due to the presence of the imino group, which enhances its antioxidant properties and stability compared to other similar compounds.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O/c1-21(2,3)18-11-16(12-19(20(18)27)22(4,5)6)15-25-17-13-23(7,8)26-24(9,10)14-17/h11-12,15,17,26-27H,13-14H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZWFYAINFDAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-94-3 | |
Record name | 2,6-Di-tert-butyl-4-((2,2,6,6-tetramethylpiperidin-4-ylimino)-methyl)-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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